2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom and a tosyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic synthesisThe reaction conditions often include the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing such derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The tosyl group can facilitate coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and apoptosis inducer, showing promising cytotoxic effects against various cancer cell lines.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins involved in cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.
Mechanism of Action
The mechanism of action of 2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases and apoptotic proteins. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of key proteins like caspase-3, Bax, and Bcl-2 . Molecular docking studies have revealed its binding interactions with these proteins, highlighting its potential as a multi-targeted kinase inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced potency and selectivity as a kinase inhibitor and apoptosis inducer, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H10ClN3O2S |
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Molecular Weight |
307.76 g/mol |
IUPAC Name |
2-chloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(17)8-15-13(14)16-11/h2-8H,1H3 |
InChI Key |
WTGDWFKIDPUZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=NC=C32)Cl |
Origin of Product |
United States |
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